1: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK548331/ PubMed PMID: 31643653.
2: Moore DC, Arnall JR, Harvey RD. Incidence and management of adverse events associated with panobinostat in the treatment of relapsed/refractory multiple myeloma. J Oncol Pharm Pract. 2019 Apr;25(3):613-622. doi: 10.1177/1078155218788706. Epub 2018 Jul 31. Review. PubMed PMID: 30060709.
3: Cavenagh JD, Popat R. Optimal Management of Histone Deacetylase Inhibitor-Related Adverse Events in Patients With Multiple Myeloma: A Focus on Panobinostat. Clin Lymphoma Myeloma Leuk. 2018 Aug;18(8):501-507. doi: 10.1016/j.clml.2018.05.007. Epub 2018 May 24. Review. PubMed PMID: 29804873.
4: Tzogani K, van Hennik P, Walsh I, De Graeff P, Folin A, Sjöberg J, Salmonson T, Bergh J, Laane E, Ludwig H, Gisselbrecht C, Pignatti F. EMA Review of Panobinostat (Farydak) for the Treatment of Adult Patients with Relapsed and/or Refractory Multiple Myeloma. Oncologist. 2018 May;23(5):631-636. doi: 10.1634/theoncologist.2017-0301. Epub 2017 Nov 30. Review. Erratum in: Oncologist. 2018 Jul;23(7):870. PubMed PMID: 29192015; PubMed Central PMCID: PMC5947444.
5: Singh A, Patel P, Jageshwar, Patel VK, Jain DK, Kamal M, Rajak H. The Safety, Efficacy and Therapeutic Potential of Histone Deacetylase Inhibitors with Special Reference to Panobinostat in Gastrointestinal Tumors: A Review of Preclinical and Clinical Studies. Curr Cancer Drug Targets. 2018;18(8):720-736. doi: 10.2174/1568009617666170630124643. Review. PubMed PMID: 28669336.
6: Van Veggel M, Westerman E, Hamberg P. Clinical Pharmacokinetics and Pharmacodynamics of Panobinostat. Clin Pharmacokinet. 2018 Jan;57(1):21-29. doi: 10.1007/s40262-017-0565-x. Review. PubMed PMID: 28667459.
7: panobinostat (FARYDAK°). Multiple myeloma: too toxic! Prescrire Int. 2016 Nov;25(176):257-259. Review. PubMed PMID: 30715819.
8: San-Miguel JF, Einsele H, Moreau P. The Role of Panobinostat Plus Bortezomib and Dexamethasone in Treating Relapsed or Relapsed and Refractory Multiple Myeloma: A European Perspective. Adv Ther. 2016 Nov;33(11):1896-1920. Epub 2016 Sep 27. Review. PubMed PMID: 27677481; PubMed Central PMCID: PMC5083773.
9: Sivaraj D, Green MM, Gasparetto C. Panobinostat for the management of multiple myeloma. Future Oncol. 2017 Mar;13(6):477-488. doi: 10.2217/fon-2016-0329. Epub 2016 Oct 25. Review. PubMed PMID: 27776419.
10: Suresh PS, Devaraj VC, Srinivas NR, Mullangi R. Review of bioanalytical assays for the quantitation of various HDAC inhibitors such as vorinostat, belinostat, panobinostat, romidepsin and chidamine. Biomed Chromatogr. 2017 Jan;31(1). doi: 10.1002/bmc.3807. Epub 2016 Sep 13. Review. PubMed PMID: 27511598.
11: Morabito F, Voso MT, Hohaus S, Gentile M, Vigna E, Recchia AG, Iovino L, Benedetti E, Lo-Coco F, Galimberti S. Panobinostat for the treatment of acute myelogenous leukemia. Expert Opin Investig Drugs. 2016 Sep;25(9):1117-31. doi: 10.1080/13543784.2016.1216971. Epub 2016 Aug 8. Review. PubMed PMID: 27485472.
12: Redic KA, Hough SM, Price EM. Clinical developments in the treatment of relapsed or relapsed and refractory multiple myeloma: impact of panobinostat, the first-in-class histone deacetylase inhibitor. Onco Targets Ther. 2016 May 10;9:2783-93. doi: 10.2147/OTT.S87962. eCollection 2016. Review. PubMed PMID: 27274274; PubMed Central PMCID: PMC4869663.
13: Liu JD, Sun CY, Tang L, Wu YY, Wang QY, Hu B, Hu Y. Efficacy and Safety of Panobinostat in Relapsed or/and Refractory Multiple Myeloma: Meta Analyses of Clinical Trials and Systematic Review. Sci Rep. 2016 Jun 7;6:27361. doi: 10.1038/srep27361. Review. PubMed PMID: 27270478; PubMed Central PMCID: PMC4895230.
14: Srinivas NR. Clinical pharmacokinetics of panobinostat, a novel histone deacetylase (HDAC) inhibitor: review and perspectives. Xenobiotica. 2017 Apr;47(4):354-368. doi: 10.1080/00498254.2016.1184356. Epub 2016 May 25. Review. PubMed PMID: 27226420.
15: Wahaib K, Beggs AE, Campbell H, Kodali L, Ford PD. Panobinostat: A histone deacetylase inhibitor for the treatment of relapsed or refractory multiple myeloma. Am J Health Syst Pharm. 2016 Apr 1;73(7):441-50. doi: 10.2146/ajhp150487. Review. PubMed PMID: 27001985.
16: Greig SL. Panobinostat: A Review in Relapsed or Refractory Multiple Myeloma. Target Oncol. 2016 Feb;11(1):107-14. doi: 10.1007/s11523-015-0413-6. Review. PubMed PMID: 26826025.
17: Singh A, Patel VK, Jain DK, Patel P, Rajak H. Panobinostat as Pan-deacetylase Inhibitor for the Treatment of Pancreatic Cancer: Recent Progress and Future Prospects. Oncol Ther. 2016;4(1):73-89. doi: 10.1007/s40487-016-0023-1. Epub 2016 Jun 10. Review. PubMed PMID: 28261641; PubMed Central PMCID: PMC5315073.
18: Afifi S, Michael A, Azimi M, Rodriguez M, Lendvai N, Landgren O. Role of Histone Deacetylase Inhibitors in Relapsed Refractory Multiple Myeloma: A Focus on Vorinostat and Panobinostat. Pharmacotherapy. 2015 Dec;35(12):1173-88. doi: 10.1002/phar.1671. Review. PubMed PMID: 26684557; PubMed Central PMCID: PMC4995883.
19: Bailey H, Stenehjem DD, Sharma S. Panobinostat for the treatment of multiple myeloma: the evidence to date. J Blood Med. 2015 Oct 8;6:269-76. doi: 10.2147/JBM.S69140. eCollection 2015. Review. PubMed PMID: 26504410; PubMed Central PMCID: PMC4603728.
20: Richardson PG, Harvey RD, Laubach JP, Moreau P, Lonial S, San-Miguel JF. Panobinostat for the treatment of relapsed or relapsed/refractory multiple myeloma: pharmacology and clinical outcomes. Expert Rev Clin Pharmacol. 2016;9(1):35-48. doi: 10.1586/17512433.2016.1096773. Epub 2015 Oct 26. Review. PubMed PMID: 26503877.